Benzyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate: is a complex organic compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide with benzyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate or sodium hydroxide in solvents like ethanol or water.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would produce various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: Benzyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: It may be used in the development of new pharmaceuticals or as a probe in biochemical studies due to its ability to form stable complexes with various biomolecules .
Industry: In the industrial sector, this compound could be utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity and stability .
Mechanism of Action
The mechanism by which Benzyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate exerts its effects is primarily through its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions that can catalyze various organic transformations .
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Another boronate ester with similar reactivity but different functional groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl (bromoethyl)carbamate: A related compound with a bromoethyl group instead of a butyl group.
Properties
IUPAC Name |
benzyl N-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32BNO5/c1-23(2)24(3,4)31-25(30-23)20-12-14-21(15-13-20)28-17-9-8-16-26-22(27)29-18-19-10-6-5-7-11-19/h5-7,10-15H,8-9,16-18H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCJGJPOQHMDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.